1-Iodo-2-methyldodec-1-ene

Description

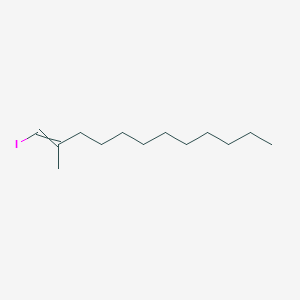

Structure

3D Structure

Properties

CAS No. |

108025-27-0 |

|---|---|

Molecular Formula |

C13H25I |

Molecular Weight |

308.24 g/mol |

IUPAC Name |

1-iodo-2-methyldodec-1-ene |

InChI |

InChI=1S/C13H25I/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12H,3-11H2,1-2H3 |

InChI Key |

KVRCOGSNWQYYIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=CI)C |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1 Iodo 2 Methyldodec 1 Ene

Approaches to E- and Z-Isomers of 1-Iodo-2-methyldodec-1-ene

The synthesis of specific E- and Z-isomers of this compound can be achieved through several strategic approaches. These methods are designed to control the stereochemical outcome of the reaction, yielding a high proportion of the desired isomer.

Hydroiodination of Alkynes: Regioselective and Stereoselective Control

One of the most direct methods for synthesizing vinyl iodides is through the hydroiodination of alkynes. researchgate.net This reaction involves the addition of hydrogen iodide (HI) across the triple bond of an alkyne. The starting alkyne for the synthesis of this compound would be 2-methyldodec-1-yne. The control of both regioselectivity (where the iodine and hydrogen atoms add) and stereoselectivity (the E/Z configuration of the resulting double bond) is paramount.

While the direct precursor is 2-methyldodec-1-yne, understanding the hydroiodination of a related terminal alkyne, dodec-1-yne, provides insight into regioselectivity. In the hydrohalogenation of terminal alkynes, Markovnikov's rule predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the halogen will add to the more substituted carbon. youtube.com For dodec-1-yne, this would lead to 2-iodododec-1-ene. Conversely, anti-Markovnikov addition would place the iodine on the terminal carbon, yielding 1-iodododec-1-ene. youtube.com Achieving anti-Markovnikov addition often requires specific reaction conditions, such as those that proceed through a radical mechanism. youtube.com

For the target molecule, this compound, the starting material is an internal alkyne (2-methyldodec-1-yne is a misnomer, the correct name would be 2-methyl-1-dodecyne, however, the structure implied is a dodecyne with a methyl group at the 2-position). The addition of HI to this internal alkyne can lead to two regioisomers: this compound and 2-iodo-2-methyldodec-1-ene. The stereoselectivity of this addition (syn or anti) will determine the E/Z configuration of the product.

To achieve high levels of regio- and stereoselectivity, metal-hydride mediated reactions are often employed. A prominent example is hydrozirconation, which utilizes Schwartz's reagent (Cp₂ZrHCl). organic-chemistry.orgnih.gov The hydrozirconation of an alkyne proceeds via a syn-addition of the Zr-H bond across the triple bond. nih.gov For an internal alkyne like 2-methyldodec-1-yne, the zirconium will preferentially add to the less sterically hindered carbon of the triple bond. Subsequent treatment with an iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂), replaces the zirconium with an iodine atom with retention of configuration. organic-chemistry.orgorganic-chemistry.org This two-step, one-pot process, known as hydrozirconation-iodination, is a powerful method for the stereoselective synthesis of vinyl iodides. organic-chemistry.orgorganic-chemistry.org The general procedure involves the hydrozirconation of the alkyne followed by the addition of the iodine source. nih.gov

Table 1: Hydrozirconation-Iodination of Alkynes

| Starting Alkyne | Reagents | Product | Stereoselectivity |

|---|---|---|---|

| Internal Alkyne | 1. Cp₂ZrHCl 2. I₂ or NIS | Vinyl Iodide | High (typically E-isomer) |

This table provides a generalized overview of the hydrozirconation-iodination reaction.

Radical hydrohalogenation of alkynes typically results in anti-Markovnikov addition and often produces a mixture of E and Z isomers, with the trans (E) isomer usually predominating due to steric factors. youtube.com The reaction is initiated by a radical initiator, which generates a halogen radical. This radical then adds to the alkyne to form a vinylic radical intermediate. Subsequent abstraction of a hydrogen atom from HX yields the vinyl halide and regenerates the halogen radical, propagating the chain reaction. youtube.com The stereochemical outcome is influenced by the stability of the radical intermediates. youtube.com

Halogen-Metal Exchange Reactions

Another important synthetic route to vinyl iodides involves halogen-metal exchange reactions. This method is particularly useful when starting from a pre-existing vinyl halide.

The reaction of a vinyl halide with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), can lead to a halogen-magnesium exchange, forming a new vinyl Grignard reagent. harvard.edusigmaaldrich.com This exchange is often performed at low temperatures to ensure the stability of the resulting organometallic compound. clockss.org The stereochemistry of the starting vinyl halide is generally retained during the exchange process. oup.com The newly formed vinylmagnesium reagent can then be reacted with an electrophilic iodine source, like iodine (I₂), to produce the desired vinyl iodide, again with retention of configuration. rsc.org The use of iPrMgCl·LiCl has been shown to facilitate these exchanges under milder conditions. clockss.org

Table 2: Synthesis of Vinyl Iodides via Halogen-Metal Exchange

| Starting Material | Reagents | Intermediate | Final Product | Stereochemical Outcome |

|---|---|---|---|---|

| (E)-Vinyl Bromide | 1. i-PrMgCl 2. I₂ | (E)-Vinylmagnesium Bromide | (E)-Vinyl Iodide | Retention of configuration |

This table illustrates the general principle of stereospecific synthesis of vinyl iodides using the halogen-metal exchange methodology.

Lithium-Halogen Exchange Strategies

Lithium-halogen exchange represents a powerful method for the preparation of organolithium reagents from organic halides. wikipedia.org This reaction is particularly useful for creating vinyl-, aryl-, and primary alkyllithium reagents. wikipedia.org The exchange is a kinetically controlled process, with the rate typically following the trend I > Br > Cl. wikipedia.org This differential reactivity allows for selective exchange at the more electropositive halogen atom in dihaloarenes. mdpi.com

In the context of synthesizing this compound, a precursor vinyl halide would undergo exchange with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.org A key feature of this reaction is that it generally proceeds with retention of the double bond's stereochemistry. harvard.edu The resulting vinyllithium (B1195746) species can then be trapped with an electrophile. The presence of chelating groups, such as alkoxyl groups, can accelerate the rate of the exchange. wikipedia.org Two primary mechanisms have been proposed: a nucleophilic pathway involving an "ate-complex" intermediate and a radical pathway. wikipedia.orgharvard.edu

Table 1: Key Features of Lithium-Halogen Exchange

| Feature | Description |

| Reagents | Organolithium compounds (e.g., n-BuLi, t-BuLi), organic halide |

| Reactivity Trend | I > Br > Cl |

| Stereochemistry | Retention of double bond configuration |

| Mechanism | Nucleophilic (via "ate-complex") or radical pathways |

| Acceleration | Presence of chelating groups |

Halide Exchange Reactions: Copper(I)-Catalyzed Finkelstein-Type Processes

The Finkelstein reaction, traditionally a halide exchange in alkyl halides, has been adapted for the synthesis of vinyl iodides from the corresponding vinyl bromides. Copper(I) catalysis has proven to be highly effective for this transformation, offering a mild and stereospecific route. organic-chemistry.orgthieme-connect.comnih.govthieme-connect.com These reactions typically employ a copper(I) salt, such as CuI or Cu₂O, in combination with a ligand. organic-chemistry.orgnih.gov

A variety of ligands have been shown to be effective, including diamines and amino acids like L-proline. organic-chemistry.orgnih.govorganic-chemistry.org The choice of ligand can significantly influence the reaction's efficiency. The reaction proceeds with the retention of the double bond's configuration, making it a valuable tool for synthesizing stereochemically pure vinyl iodides. organic-chemistry.org The general conditions involve heating the vinyl bromide with an iodide salt, such as sodium iodide or potassium iodide, in the presence of the copper catalyst and ligand in a suitable solvent like dioxane or ethanol (B145695). organic-chemistry.orgorganic-chemistry.org This method is compatible with a range of functional groups. organic-chemistry.org

Table 2: Conditions for Copper(I)-Catalyzed Finkelstein-Type Halide Exchange

| Component | Example |

| Copper(I) Source | CuI, Cu₂O |

| Ligand | (±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine, L-proline |

| Iodide Source | NaI, KI |

| Solvent | Dioxane, Ethanol |

| Temperature | Typically elevated (e.g., 110 °C) |

Olefination Reactions for Vinyl Iodide Formation

Olefination reactions provide a direct route to vinyl iodides from carbonyl compounds. Several named reactions are particularly well-suited for the stereoselective synthesis of either the (E)- or (Z)-isomer of this compound.

Takai Olefination for E-Selectivity

This method is known for its high functional group tolerance, allowing for the olefination of aldehydes in the presence of ketones. wikipedia.orgyoutube.com While generally highly (E)-selective, certain substrates, such as salicylaldehydes, have been observed to yield the (Z)-isomer as the major product. beilstein-journals.orgcam.ac.uk A significant drawback of the Takai olefination is the requirement for a stoichiometric excess of the chromium(II) salt. wikipedia.org

Stork-Zhao Olefination for Z-Selectivity

For the synthesis of (Z)-vinyl iodides, the Stork-Zhao olefination is a highly effective method. orgsyn.orgresearchgate.net This reaction is a modification of the Wittig reaction and employs iodomethylenetriphenylphosphorane, which is generated in situ from iodoform (B1672029), triphenylphosphine, and a base. researchgate.net The reaction of this ylide with an aldehyde, in this case, 2-dodecanone, would lead to the desired (Z)-1-iodo-2-methyldodec-1-ene. High (Z)-selectivity is often observed, although the formation of the 1,1-diiodoalkene as a byproduct can occur. orgsyn.org The choice of solvent can influence the stereoselectivity, with solvents like THF being recommended to minimize side reactions. orgsyn.org

Barton's Hydrazone Iodination Method

The Barton hydrazone iodination provides an alternative route to vinyl iodides from ketones via their corresponding hydrazones. wikipedia.orgwikipedia.orgsynarchive.comwikiwand.comchem-station.com The hydrazone, prepared from the ketone (2-dodecanone), is treated with iodine in the presence of a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU). wikipedia.orgwikiwand.com

The proposed reaction mechanism involves the oxidation of the hydrazone by iodine to form a diazo intermediate. wikipedia.org Subsequent reaction with iodine as an electrophile and elimination of nitrogen gas generates a vinyliodide. wikipedia.org The reaction conditions, including the use of a strong base and the exclusion of water, are crucial for optimizing the yield of the vinyl iodide and preventing the reformation of the ketone. wikipedia.org

Electrophilic Iodination of Alkene and Alkyne Derivatives

The direct addition of iodine or an iodine-containing electrophile to alkenes and alkynes is a fundamental method for the synthesis of iodo-substituted compounds.

For the synthesis of this compound, the hydroiodination of an alkyne, specifically 2-methyldodec-1-yne, is a direct approach. The addition of hydrogen iodide (HI) to a terminal alkyne typically follows Markovnikov's rule, placing the iodine atom on the more substituted carbon, which in this case would lead to the desired product. chemistrysteps.commasterorganicchemistry.com The reaction can be carried out using HI generated in situ, and the stereochemical outcome (E vs. Z) can be influenced by the reaction conditions and the use of catalysts. researchgate.netacs.org For instance, rhodium-catalyzed hydroiodination can provide either (E)- or (Z)-vinyl iodides with high selectivity depending on the ligand used. researchgate.net Similarly, manganese-catalyzed hydroiodination with TMSI as the iodine source also favors the Markovnikov product. organic-chemistry.org

Alternatively, the hydrozirconation of the terminal alkyne followed by iodinolysis offers another regioselective route to the vinyl iodide. organic-chemistry.org This method involves the addition of the Schwartz reagent (Cp₂ZrHCl) across the triple bond, followed by quenching with a source of electrophilic iodine such as N-iodosuccinimide (NIS). organic-chemistry.orgwikiwand.com

Table 3: Comparison of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Selectivity |

| Lithium-Halogen Exchange | Vinyl Halide | Organolithium | Stereoretentive |

| Copper(I)-Catalyzed Finkelstein | Vinyl Bromide | Cu(I) salt, Ligand, Iodide Source | Stereospecific |

| Takai Olefination | Aldehyde | CHI₃, CrCl₂ | High (E)-selectivity |

| Stork-Zhao Olefination | Aldehyde | CHI₃, PPh₃, Base | High (Z)-selectivity |

| Barton's Hydrazone Iodination | Ketone | Hydrazine, I₂, Base | - |

| Electrophilic Iodination | Alkyne | HI or Hydrometallation then I₂ | Regio- and Stereoselective |

Iodination of Alkene Precursors

While direct iodination of an alkene like 2-methyldodec-1-ene is not a viable route to this compound, the iodination of precursors that can be readily converted to the target structure is a cornerstone of its synthesis. The most logical and widely used precursor is the terminal alkyne, 2-methyldodec-1-yne. The hydroiodination of this alkyne is a primary method for generating the desired product. The reaction involves the addition of hydrogen iodide (HI) across the triple bond. The stereochemical outcome of this addition is highly dependent on the reaction conditions.

Another advanced approach involves the conversion of the terminal alkyne into a vinyl organometallic species, which is then quenched with an electrophilic iodine source (e.g., I₂ or N-iodosuccinimide). For instance, hydrosilylation or hydroboration of 2-methyldodec-1-yne can produce a vinylsilane or vinylborane, respectively, with high regioselectivity. Subsequent iodination of these intermediates often proceeds with retention of configuration, providing a reliable method for accessing specific isomers.

A summary of hydroiodination approaches for a model terminal alkyne is presented below.

| Method | Reagents | Typical Outcome |

| Hydrozirconation-Iodination | Schwartz's reagent (Cp₂ZrHCl), then NIS/I₂ | (Z)-1-iodo-2-substituted-1-alkene |

| Hydrostannylation-Iodination | Bu₃SnH, then NIS/I₂ | (E) or (Z) depending on radical vs. polar mechanism |

| Radical Hydroiodination | HI, radical initiator (AIBN) | (E)-1-iodo-2-substituted-1-alkene |

| Hydrometalation-Iodination | Metal Hydride (e.g., Red-Al®), then I₂ | (Z)-1-iodo-2-substituted-1-alkene |

Multi-component Reactions Triggered by Electrophilic Iodination

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. For the synthesis of functionalized iodoalkenes, MCRs triggered by electrophilic iodination are particularly powerful. These reactions typically involve the reaction of an alkyne, an electrophilic iodine source, and a nucleophile. The reaction is initiated by the activation of the alkyne by the iodine species, forming a vinyl cation or iodonium (B1229267) ion intermediate, which is then trapped by the nucleophile. researchgate.net

A hypothetical MCR for the synthesis of a derivative of this compound could involve the reaction of 2-methyldodec-1-yne with an electrophilic iodine source like diiododimethylhydantoin (DIH) in the presence of an alcohol (e.g., methanol). This iodoalkoxylation would result in the formation of an α-iodo-β-alkoxy adduct. While not the target compound itself, this demonstrates the principle of introducing iodine and another functional group simultaneously. researchgate.net

Advanced Strategies for Long-Chain Iodoalkene Synthesis

The synthesis of long-chain iodoalkenes requires robust methods that are tolerant of the nonpolar alkyl chain and provide high stereocontrol.

Stereodivergent Synthesis of this compound Isomers

A truly powerful synthetic strategy is one that can be directed to selectively produce either the (E) or (Z) isomer of the target molecule from a common precursor. This is known as a stereodivergent synthesis. For this compound, such a strategy allows for the creation of either geometric isomer on demand, which is invaluable for exploring structure-activity relationships or for use in stereospecific cross-coupling reactions.

One of the most elegant examples of stereodivergent synthesis relies on additive-controlled reactions. nih.gov Although developed for complex systems like nucleosides, the principle is broadly applicable. By changing a simple additive, the stereochemical course of the reaction can be completely reversed. For the synthesis of this compound isomers from 2-methyldodec-1-yne, one could envision a system where a specific catalyst or ligand directs the addition of HI to give the (Z)-isomer, while the addition of a different, "stereodirecting" additive promotes the formation of the (E)-isomer. nih.gov

Another powerful stereodivergent approach involves the stereoselective reduction of a common precursor, such as 1,1-diiodo-2-methyldodec-1-ene. This diiodoalkene can be prepared from the corresponding aldehyde (2-methyldodecanal).

Synthesis of the (Z)-isomer : Treatment of the 1,1-diiodoalkene with a reducing agent like a zinc-copper couple can selectively remove the iodine atom trans to the alkyl group, affording the (Z)-1-iodo-2-methyldodec-1-ene with high stereoselectivity. researchgate.net

Synthesis of the (E)-isomer : Alternatively, hydrometalation of the terminal alkyne (2-methyldodec-1-yne) followed by iodinolysis often yields the (E)-isomer. For example, hydroalumination with diisobutylaluminium hydride (DIBAL-H) followed by quenching with iodine typically results in syn-addition, leading to the (E)-iodoalkene.

| Starting Material | Reagents | Product Isomer |

| 2-Methyldodec-1-yne | 1. DIBAL-H 2. I₂ | (E)-1-Iodo-2-methyldodec-1-ene |

| 1,1-Diiodo-2-methyldodec-1-ene | Zn(Cu), AcOH | (Z)-1-Iodo-2-methyldodec-1-ene |

| 2-Methyldodec-1-yne | NaI, PIDA | (E/Z mixture, depending on conditions) |

| 2-Methyldodec-1-yne | Additive A + Iodinating Agent | Hypothetical (E)-Isomer nih.gov |

| 2-Methyldodec-1-yne | Additive B + Iodinating Agent | Hypothetical (Z)-Isomer nih.gov |

Functional Group Compatibility in the Synthesis of this compound

When synthesizing a molecule like this compound as part of a larger, more complex structure, the compatibility of the synthetic methods with other functional groups present in the molecule is of paramount importance. frontiersin.org The long dodecyl chain might be substituted with various functional groups, such as esters, ethers, alcohols (protected as silyl (B83357) ethers), or ketones.

The choice of iodination or hydroiodination method must take these groups into account.

Acid-catalyzed methods : The use of strong acids to generate HI in situ or as a catalyst could cleave acid-labile protecting groups like silyl ethers (e.g., TBDMS) or acetals.

Base-catalyzed methods : Methods employing strong bases might be incompatible with ester functionalities due to saponification.

Organometallic Intermediates : The use of organolithium or Grignard reagents in the synthetic sequence would be incompatible with any acidic protons (alcohols, terminal alkynes) or electrophilic carbonyl groups (esters, ketones).

Oxidative Conditions : Reagents like N-iodosuccinimide (NIS) in combination with certain catalysts can be oxidative. This may be incompatible with sensitive functional groups like aldehydes or certain nitrogen-containing heterocycles. organic-chemistry.org

Palladium-catalyzed reactions, which are often the next step for a vinyl iodide, generally exhibit excellent functional group tolerance, but the conditions used to synthesize the vinyl iodide itself must be chosen with care.

Optimization of Reaction Conditions for High Stereoselectivity and Yield

Achieving high yields and, critically, high stereoselectivity in the synthesis of this compound requires careful optimization of various reaction parameters. researchgate.net

Solvent Effects on Stereocontrol and Reaction Efficiency

The choice of solvent can have a profound impact on a reaction's outcome, influencing reaction rates, yields, and stereoselectivity. nsf.gov This is particularly true in reactions involving ionic or highly polar intermediates, such as the iodonium ion formed during electrophilic iodination of an alkyne.

Polar Aprotic Solvents : Solvents like acetonitrile (B52724) (MeCN), DMF, or DMSO can stabilize charged intermediates, potentially altering the reaction pathway and influencing the E/Z selectivity of the addition. For instance, in the iodination of terminal alkynes, polar solvents can influence the chemoselectivity between the formation of a 1-iodoalkyne versus a 1,2-diiodoalkene. nih.gov

Nonpolar Solvents : Solvents like hexane, toluene, or dichloromethane (B109758) (DCM) are often used for radical reactions or for reactions involving neutral, nonpolar species. In the case of radical hydroiodination of an alkyne, a nonpolar solvent would be appropriate.

Protic Solvents : Alcohols like methanol (B129727) (MeOH) or ethanol (EtOH) can act as nucleophiles themselves, potentially leading to undesired side products (e.g., iodoalkoxylation) if not carefully controlled. However, in some systems, they can also facilitate proton transfer and enhance reaction rates. nih.gov

The effect of the solvent on the stereoselective synthesis of a model trisubstituted iodoalkene is illustrated in the table below.

| Reagents | Solvent | Yield (%) | E:Z Ratio |

| Alkyne + HI | Hexane | 75 | 90:10 |

| Alkyne + HI | Acetonitrile (MeCN) | 85 | 60:40 |

| Alkyne + NIS/Cat. | Dichloromethane (DCM) | 92 | >95:5 |

| Alkyne + NIS/Cat. | Tetrahydrofuran (THF) | 88 | 80:20 |

Ligand Design in Transition Metal Catalysis for Stereoselectivity

The choice of ligand in transition metal-catalyzed reactions is paramount in dictating the stereoselectivity of the product. In the context of synthesizing this compound, typically via the hydroiodination of 2-methyldodec-1-yne, the ligand framework around the metal center directly influences the spatial arrangement of the substrates during the key bond-forming steps.

The stereochemical outcome of the hydroiodation of terminal alkynes can be effectively controlled by the electronic and steric properties of phosphine (B1218219) ligands attached to a transition metal catalyst, such as rhodium or nickel. nih.govresearchgate.net The steric bulk of the phosphine ligand can create a chiral pocket around the metal center, which preferentially accommodates the substrate in a specific orientation, leading to the selective formation of one stereoisomer over the other. For instance, bulky phosphine ligands can favor the formation of the (E)-isomer by minimizing steric hindrance in the transition state.

Furthermore, the electronic properties of the ligand, such as its ability to donate or withdraw electron density from the metal center, can modulate the reactivity and selectivity of the catalyst. Electron-donating ligands can increase the electron density on the metal, which can, in turn, affect the binding of the alkyne and the subsequent migratory insertion steps that determine the final stereochemistry of the vinyl iodide. utas.edu.au The interplay between steric and electronic effects is a key consideration in the rational design of ligands for stereoselective catalysis. researchgate.net

A rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes has been shown to be influenced by the choice of ligand, allowing for the selective formation of either (E)- or (Z)-configured alkenyl iodides. nih.gov For aliphatic alkynes, the stereoselectivity is dependent on both the ligand and the substrate. nih.gov Similarly, in nickel-catalyzed hydroalkylation of terminal alkynes, the regioselectivity between Markovnikov and anti-Markovnikov products is effectively controlled by the coordination ligands on the nickel species. nih.gov

The following table illustrates the hypothetical effect of different phosphine ligands on the stereoselectivity of the hydroiodination of 2-methyldodec-1-yne, based on established principles in transition metal catalysis.

| Ligand | Ligand Type | (E)-1-iodo-2-methyldodec-1-ene : (Z)-1-iodo-2-methyldodec-1-ene Ratio (Hypothetical) | Rationale |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Moderately bulky, electron-donating | 85 : 15 | Standard ligand, provides good general selectivity. |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | Bulky, electron-donating | 95 : 5 | Increased steric bulk favors the less hindered (E)-isomer transition state. |

| Tricyclohexylphosphine (PCy₃) | Very bulky, strongly electron-donating | >99 : 1 | Maximizes steric hindrance, leading to high selectivity for the (E)-isomer. researchgate.net |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Bidentate, less flexible | 70 : 30 | Chelating ligand can impose different geometric constraints, potentially leading to lower selectivity. |

Temperature and Pressure Influences on Reaction Outcomes

Temperature and pressure are critical physical parameters that can significantly influence the stereochemical outcome of a chemical reaction. These parameters can affect reaction rates, catalyst stability, and the equilibrium position between different stereoisomers.

Temperature Influences:

In stereoselective synthesis, temperature can play a crucial role in determining the product distribution, particularly when reactions are under either kinetic or thermodynamic control. In the synthesis of this compound, lower reaction temperatures generally favor the kinetically controlled product. This is the product that is formed through the lowest energy transition state. In many transition metal-catalyzed reactions, including alkyne semi-hydrogenation which shares mechanistic similarities with hydroiodination, lower temperatures often lead to higher stereoselectivity. nih.gov

For instance, a reaction might yield a mixture of (E) and (Z) isomers. If the (Z)-isomer is the kinetic product and the (E)-isomer is the thermodynamic product (the more stable isomer), running the reaction at a lower temperature for a shorter duration might favor the formation of the (Z)-isomer. Conversely, higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the more stable thermodynamic product, potentially leading to a higher proportion of the (E)-isomer, or even isomerization of the initially formed kinetic product. In some cases, elevated temperatures can lead to a decrease in selectivity due to the non-selective nature of higher energy reaction pathways becoming more accessible. nih.gov

The following table provides a hypothetical illustration of how temperature could influence the stereoselectivity of the synthesis of this compound.

| Reaction Temperature (°C) | (E) : (Z) Ratio (Hypothetical) | Dominant Control | Rationale |

|---|---|---|---|

| -20 | 20 : 80 | Kinetic | Lower temperature favors the pathway with the lower activation energy, potentially leading to the less stable (Z)-isomer. |

| 25 (Room Temperature) | 50 : 50 | Mixed | At intermediate temperatures, both kinetic and thermodynamic pathways can be competitive. |

| 80 | 90 : 10 | Thermodynamic | Higher temperature provides sufficient energy to form the more stable (E)-isomer and potentially allows for isomerization of the (Z)-isomer. |

Pressure Influences:

The effect of pressure on the stereoselectivity of liquid-phase reactions is generally less pronounced than that of temperature, unless there is a significant change in volume in the activation step leading to the different stereoisomers. In the context of transition metal-catalyzed hydroiodination, the primary role of pressure, particularly of a gaseous reactant like hydrogen in related hydrogenation reactions, is to increase the concentration of the gas in the reaction mixture, thereby influencing the reaction rate.

For the synthesis of this compound, which typically involves liquid or solid reagents, the influence of external inert gas pressure is expected to be minimal on the stereoselectivity. However, in reactions where a gaseous reactant is involved, such as in certain hydroiodination protocols that might utilize hydrogen iodide gas, pressure can become a more significant factor. For example, in a rhodium-catalyzed hydroiodination using hydrogen gas, the pressure of H₂ was maintained at 4 MPa. researchgate.net While the primary effect is on the reaction rate, very high pressures could potentially influence the conformation of the catalytic complex and the transition state, which might have a subtle effect on the observed stereoselectivity. However, systematic studies on the influence of pressure on the stereoselectivity of vinyl iodide synthesis are not extensively documented.

Mechanistic Investigations of C I Bond Activation and Transformation in 1 Iodo 2 Methyldodec 1 Ene

Transition Metal-Catalyzed C-I Bond Activation Pathways

The reactivity of the C(sp²)-I bond in 1-Iodo-2-methyldodec-1-ene is predominantly harnessed through transition metal catalysis. The catalytic cycle of these cross-coupling reactions typically begins with the activation of the C-I bond, a fundamental step that is often rate-determining. chemrxiv.org This activation most commonly occurs via oxidative addition, where a low-valent metal center inserts into the carbon-iodine bond. nih.gov

Oxidative addition is a fundamental process in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the addition of a substrate, in this case, the vinyl iodide. chemrxiv.orgnih.gov For this compound, this involves the cleavage of the C-I bond and the formation of new metal-carbon and metal-iodine bonds, increasing the oxidation state of the metal by two. The choice of metal catalyst—commonly palladium, nickel, or gold—significantly influences the reaction's efficiency and mechanism. wikipedia.orgnih.govrsc.org

Vinyl iodides are generally the most reactive among vinyl halides in oxidative addition, reacting faster and under milder conditions than the corresponding bromides or chlorides. wikipedia.orglibretexts.orglibretexts.org This high reactivity is attributed to the weaker C-I bond. Density functional theory (DFT) studies and kinetic experiments have shown that for palladium and nickel, the oxidative addition of vinyl halides is generally faster than that of analogous aryl halides. nih.govresearchgate.net Similarly, gold(I) complexes exhibit a preference for activating vinyl iodides over aryl iodides. rsc.orgresearchgate.netnih.gov

| Catalyst Family | Typical Catalyst Precursor | Relative Reactivity with Vinyl Iodides | Mechanistic Notes |

| Palladium(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | High | Generally a concerted, three-centered mechanism. chemrxiv.orglibretexts.org Often the rate-determining step in cross-coupling. chemrxiv.org |

| Nickel(0) | Ni(COD)₂, NiCl₂(dppe) | Very High | Can proceed via a two-electron concerted pathway or a radical mechanism, depending on ligands and substrate. nih.govrsc.orgacs.org |

| Gold(I) | (P,N)AuCl, [bipyAu(C₂H₄)]⁺ | High (Recent Development) | Promoted by specific hemilabile ligands; proceeds via a Au(I)/Au(III) redox cycle. rsc.orgnih.govacs.org |

Oxidative Addition Mechanisms (e.g., Pd(0), Ni(0), Au(I))

Role of Ligands in Oxidative Addition of Vinyl Iodides

Ligands coordinated to the metal center play a pivotal role in modulating the reactivity and selectivity of the oxidative addition step. researchgate.net The electronic and steric properties of ligands can stabilize the metal center, influence the reaction rate, and even alter the mechanistic pathway.

For palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly employed. researchgate.netorganic-chemistry.org Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (PtBu₃), can accelerate oxidative addition by increasing the electron density at the Pd(0) center. libretexts.orgorganic-chemistry.org In some cases, these bulky ligands can render the oxidative addition step reversible, which can prevent catalyst inhibition and allow for selective reactions in polyhalogenated substrates. organic-chemistry.orgacs.orgnih.gov

In nickel catalysis , the choice of ligand is critical in determining the mechanism. While some systems proceed through a two-electron oxidative addition, the use of other ligands can favor a radical pathway involving single-electron transfer (SET). rsc.orgacs.org For instance, computational studies suggest that with certain phosphine ligands, Ni(II) adducts are formed via an Sₙ2-type transition state, whereas Ni(I) species arise from a halogen abstraction pathway. acs.org The coordination of the olefin in the vinyl iodide to the Ni(0) center before oxidative addition has also been shown to be a crucial interaction. nih.gov

For gold(I) catalysis , which has more recently been shown to activate vinyl iodides, ligand design is essential to overcome the high energy barrier typically associated with Au(I) oxidative addition. nih.govd-nb.info Hemilabile (P,N) ligands, such as MeDalphos, have proven effective in promoting fast and irreversible oxidative addition of vinyl iodides to gold(I) centers, enabling Au(I)/Au(III) catalytic cycles. rsc.orgnih.gov

Stereochemical Retention During Oxidative Addition

A critical feature of the oxidative addition of vinyl iodides like this compound to transition metal centers, particularly Pd(0) and Au(I), is the retention of stereochemistry. wikipedia.orgnih.govwikipedia.org This means that the geometric configuration (E or Z) of the double bond in the starting material is preserved in the resulting organometallic intermediate. wikipedia.orgwikipedia.orgnih.gov

Following oxidative addition, the next key step in many cross-coupling catalytic cycles is transmetalation. wikipedia.orglibretexts.org In this process, the organic group from an organometallic coupling partner is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.org This step is central to widely used reactions such as the Suzuki-Miyaura and Stille couplings. libretexts.orgikm.org.my The mechanism of transmetalation can vary, proceeding through either an open or a cyclic transition state depending on the substrates and conditions. csic.esacs.orguwindsor.ca

Transmetalation Processes

Role of Organometallic Coupling Partners

The nature of the organometallic coupling partner dictates the type of cross-coupling reaction and influences the reaction conditions.

Organoboron Reagents (Suzuki-Miyaura Coupling): In the Suzuki-Miyaura reaction, organoboron compounds such as boronic acids or their esters are used as coupling partners. nih.govlibretexts.org A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex (a tetracoordinate organoboronate). wikipedia.orgharvard.eduorganic-chemistry.org This boronate species then undergoes transmetalation with the alkenylpalladium(II) intermediate derived from this compound. numberanalytics.com

Organotin Reagents (Stille Coupling): The Stille reaction employs organostannanes as coupling partners. wikipedia.orglibretexts.org These reagents are notable for their stability to air and moisture. wikipedia.org The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > alkenyl > aryl > allyl > alkyl. libretexts.org For coupling with the intermediate derived from this compound, a vinylstannane would be a typical partner. wikipedia.org A significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. wikipedia.org

| Coupling Reaction | Organometallic Partner (R'-M) | Key Features |

| Suzuki-Miyaura | R'-B(OR)₂ (Boronic acid/ester) | Requires base for activation. wikipedia.orgorganic-chemistry.org Low toxicity of boron byproducts. Wide functional group tolerance. nih.gov |

| Stille | R'-Sn(Alkyl)₃ (Organostannane) | No base required. Air and moisture stable reagents. wikipedia.org Toxic tin byproducts. wikipedia.org |

| Negishi | R'-ZnX (Organozinc) | Highly reactive nucleophiles. Sensitive to air and moisture. |

| Hiyama | R'-SiR₃ (Organosilane) | Requires activation with fluoride. Low toxicity of silicon byproducts. |

Stereochemical Implications of Transmetalation

Similar to oxidative addition, the transmetalation step is typically stereospecific, proceeding with retention of configuration for the organic groups involved. nih.govwikipedia.org This means that the stereochemistry of both the vinyl group on the palladium center (originating from this compound) and the organic group from the organometallic coupling partner is preserved in the resulting diorganopalladium(II) intermediate. wikipedia.orgnih.gov

This stereochemical fidelity is crucial for controlling the geometry of the final coupled product. For instance, coupling the (E)-alkenylpalladium intermediate with a (Z)-vinylboronic acid would stereospecifically yield a palladium complex containing both (E)- and (Z)-alkenyl ligands, which upon reductive elimination would form an (E,Z)-diene. The combination of stereoretentive oxidative addition and stereoretentive transmetalation ensures a high degree of predictability and control in the synthesis of complex molecules. wikipedia.org

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many catalytic cycles, particularly those mediated by transition metals like palladium, nickel, and gold. wikipedia.orgnumberanalytics.com This process involves the formation of a new covalent bond between two ligands on a metal center, accompanied by a decrease in the metal's oxidation state. wikipedia.orgnumberanalytics.com For a mononuclear complex, this typically involves a two-electron change. wikipedia.org The reaction is the microscopic reverse of oxidative addition and is often the final, product-forming step in catalytic processes such as cross-coupling reactions. wikipedia.orgacs.org

The mechanism of reductive elimination can vary, with the most common being a concerted pathway that proceeds through a three-centered transition state, retaining the stereochemistry at the carbon centers. wikipedia.orgumb.edu However, other pathways, including SN2-type and radical mechanisms, are also possible. wikipedia.orgnumberanalytics.com The feasibility and rate of reductive elimination are influenced by several factors, including the nature of the metal, its oxidation state, coordination number, and the steric and electronic properties of the ligands involved. numberanalytics.comnumberanalytics.com For instance, the process is generally favored for metals in higher oxidation states. wikipedia.orgumb.edu

The structure of the substrate, in this case, this compound, would play a significant role when it is part of an organometallic complex poised for reductive elimination. After an initial oxidative addition step to a metal center, the 2-methyldodec-1-enyl group would act as a ligand. Several structural aspects of this ligand are pertinent.

Steric Effects : The rate of reductive elimination can be influenced by steric hindrance. Research has shown that sterically hindered alkyl groups can accelerate reductive elimination. acs.org The bulky 2-methyldodec-1-enyl group, with its long dodecyl chain, could sterically interact with other ligands on the metal center. This steric pressure can be relieved by reductive elimination, thus potentially increasing the reaction rate. Studies on nickel complexes have revealed that significant distortions in molecular structure due to sterically demanding ligands can promote C-C reductive elimination with exceptional ease. nih.gov Trends in the rates of reductive elimination of alkanes often parallel the steric demands of the eliminating ligands. libretexts.orglibretexts.org

Electronic Properties : The electronic nature of the ligands is a critical determinant. Reductive elimination is generally faster from complexes with electron-withdrawing substituents on an aryl group bound to the metal. acs.org Conversely, the electronic properties of the alkyl or vinyl group also have a major impact; electron-withdrawing groups on the α-carbon of an alkyl ligand tend to retard the rate of reductive elimination. acs.org In the context of the 2-methyldodec-1-enyl ligand, the sp²-hybridized carbon atom bonded to the metal is part of a double bond, which has distinct electronic properties compared to a simple sp³-hybridized alkyl group. The electronic interplay between the vinyl group and the other coupling partner on the metal center would be crucial in determining the reaction kinetics. acs.org

Ligand Geometry : For reductive elimination to occur via a concerted mechanism, the two ligands to be coupled must be situated cis to one another on the metal center. wikipedia.orglibretexts.orglibretexts.org In square planar complexes, if the eliminating ligands are in a trans configuration, they must first isomerize to a cis arrangement. wikipedia.org In octahedral complexes, prior dissociation of a ligand to form a five-coordinate intermediate can accelerate the process, as this can bring the eliminating groups closer together. umb.edulibretexts.orglibretexts.org

| Structural Feature | Potential Influence on Reductive Elimination Rate | Underlying Principle |

|---|---|---|

| Bulky Dodecyl Chain | Acceleration | Steric hindrance between ligands can destabilize the complex, lowering the activation energy for elimination. acs.orgnih.gov |

| Vinyl Group (sp² carbon) | Dependent on Coupling Partner | The electronic properties of the vinyl group, compared to an alkyl group, affect the transition state energy. The overall effect depends on the electronic nature of the other ligand. acs.org |

| Cis/Trans Geometry | Prerequisite for Concerted Pathway | A cis orientation is required for the orbitals of the two eliminating groups to overlap and form a new bond. wikipedia.orglibretexts.orglibretexts.org |

Reductive elimination is the culminating step for C-C bond formation in numerous transition metal-catalyzed cross-coupling reactions. acs.orgmsu.edu These reactions are powerful tools for constructing complex organic molecules from simpler precursors. If this compound were used as a substrate, it would typically first undergo oxidative addition to a low-valent metal catalyst, such as Pd(0) or Ni(0). The resulting organometallic intermediate, containing the 2-methyldodec-1-enyl ligand, would then undergo transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) or react with another nucleophile. The final step of the catalytic cycle would be the reductive elimination of the two organic groups to form the new C-C bond and regenerate the active catalyst. nih.gov

For example, in a Suzuki-type coupling, the catalytic cycle would involve the oxidative addition of this compound to a Pd(0) complex. This would be followed by transmetalation with an organoboron compound (R-BY₂) and subsequent reductive elimination from the resulting diaryl- or alkyl/vinyl-palladium(II) intermediate to yield the coupled product and the Pd(0) catalyst. The formation of the C-C bond occurs directly from the palladium(II) intermediate in this final step. acs.org

| Reaction Type | Coupling Partner | Potential Product | Key Mechanistic Step |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-methyl-1-aryldodec-1-ene | Reductive elimination from an arylpalladium(II) vinyl complex. acs.org |

| Stille Coupling | Organostannane (e.g., vinylstannane) | Substituted 1,3-diene | Reductive elimination from a divinylpalladium(II) complex. |

| Heck Reaction | Alkene | Substituted diene | While the mechanism differs, it involves related organopalladium intermediates and a final product-releasing step. |

| Sonogashira Coupling | Terminal alkyne | Conjugated enyne | Reductive elimination from a vinyl-alkynyl-palladium(II) complex. |

Radical Reaction Mechanisms of this compound

Beyond organometallic catalysis, the carbon-iodine bond is susceptible to cleavage under radical conditions. Radical reactions proceed through highly reactive intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. numberanalytics.comlumenlearning.com For a molecule like this compound, radical chemistry offers alternative pathways for C-I bond transformation and the formation of new chemical bonds.

The initiation of radical reactions involving this compound would begin with the homolytic cleavage of the carbon-iodine bond. wikipedia.orgwikipedia.org Homolysis is the breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. wikipedia.orgwikipedia.org In this case, it would yield a 2-methyldodec-1-enyl radical and an iodine radical.

R-I → R• + I•

The C-I bond is relatively weak compared to C-Br, C-Cl, or C-H bonds, making it particularly prone to homolysis. This cleavage can be induced by energy input in the form of heat or light (photolysis). wikipedia.orgcmu.edu For instance, irradiation with ultraviolet light can provide the necessary energy to overcome the bond dissociation energy of the C-I bond. wikipedia.orgwikipedia.org Studies on the cleavage of C-I bonds on metal surfaces also indicate that this dissociation occurs at relatively low temperatures. cmu.edu The transition state for this cleavage is considered to be fairly homolytic, meaning the electron distribution is similar to the initial state. cmu.edu

Once the 2-methyldodec-1-enyl radical is generated, it can participate in various subsequent reactions. The two main pathways are intramolecular cyclization and intermolecular addition.

Radical Cyclization : This pathway involves the radical center within a molecule attacking another part of the same molecule, typically a double or triple bond, to form a cyclic structure. tcichemicals.comrsc.org For this compound itself, being an acyclic molecule without an appropriately positioned internal π-system, intramolecular radical cyclization is not an inherent reaction pathway. However, if this vinyl radical were part of a larger, suitably unsaturated molecule, cyclization would be a plausible outcome. Radical cyclizations of ene-sulfonamides, for example, are known to proceed through such mechanisms to form spiro-cyclic imines as intermediates. beilstein-journals.org

Intermolecular Radical Additions : A more likely fate for the 2-methyldodec-1-enyl radical is to react with another molecule in an intermolecular fashion. rsc.org This radical can add across the π-bond of an alkene or alkyne, creating a new C-C bond and a new radical species. numberanalytics.combeilstein-journals.org This new radical can then continue the chain reaction by, for example, abstracting an atom from another molecule. lumenlearning.com Research has demonstrated the generation of α-carbonyl vinyl radicals from α-iodo cycloalkenones and their subsequent participation in intermolecular addition reactions with electron-withdrawing olefins. rsc.org Similarly, the vinyl radical from this compound could add to various radical acceptors, providing a route to more complex structures. mdpi.com

To facilitate radical reactions under controlled and milder conditions, initiators and additives are often employed. numberanalytics.comnumberanalytics.com

Initiators : Radical initiators are compounds with weak bonds that readily undergo homolysis upon heating or irradiation to produce radicals. wikipedia.orgcurlyarrows.com These initially formed radicals then start the chain reaction by reacting with the substrate (this compound). uc.edu Common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). wikipedia.orguc.edu These initiators decompose at predictable rates at specific temperatures, allowing for controlled generation of radicals. uc.edu Photochemical initiators, such as benzophenone, can also be used to initiate radical reactions using light. curlyarrows.com

Additives : Various additives can be used to improve the efficiency, rate, and selectivity of radical reactions. numberanalytics.com For instance, in some systems, diaryliodonium salts can act as additives to generate initiating aryl radicals. mdpi.com In reactions mediated by samarium(II) iodide, water can act as a proton source and accelerate the reaction rate. preprints.org The choice of solvent can also significantly impact the outcome, with different solvents favoring or disfavoring radical pathways. numberanalytics.com In some radical reactions, additives like thiols can act as hydrogen donors to complete a catalytic cycle. mdpi.com

| Initiator Class | Example | Activation Method | Generated Radicals |

|---|---|---|---|

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Heat or UV light | Isobutyronitrile radicals and N₂ gas. wikipedia.org |

| Organic Peroxides | Benzoyl Peroxide (BPO) | Heat | Benzoyloxyl radicals, which can lose CO₂ to form phenyl radicals. wikipedia.org |

| Halogens | Chlorine (Cl₂) | UV light | Two chlorine radicals (Cl•). wikipedia.org |

| Inorganic Peroxides | Potassium Persulfate | Heat (in solution) | Sulfate radicals ([SO₄]⁻•). wikipedia.org |

Electrophilic and Nucleophilic Substitution Pathways on Vinylic Iodidesscielo.br

The direct substitution of the iodide on a vinylic system presents unique mechanistic challenges compared to saturated alkyl halides. The sp²-hybridized carbon of the C-I bond and the electron-rich π-system of the alkene influence the accessibility and energetics of substitution pathways. libretexts.orglibretexts.org

Direct nucleophilic substitution on vinylic carbons via standard Sₙ1 or Sₙ2 mechanisms is generally disfavored. The Sₙ2 pathway is hindered because the backside attack trajectory is blocked by the plane of the double bond, and the transition state is sterically demanding. libretexts.org The Sₙ1 pathway is energetically costly due to the high instability of the resulting linear vinyl cation. umich.eduorganic-chemistry.org

However, related pathways, such as the Sₙ2' and Sₙ1' reactions, which are typically associated with allylic systems, can be considered. An Sₙ2' reaction involves the nucleophile attacking the β-carbon of the double bond in a concerted fashion, leading to a rearrangement of the double bond and expulsion of the leaving group. An Sₙ1' reaction would proceed through a rearranged, resonance-stabilized carbocation. For a typical vinylic iodide like this compound, these prime (') pathways are not directly applicable as it lacks the allylic structure necessary for such rearrangements. Substitution reactions on these substrates tend to proceed through alternative mechanisms, such as those involving addition-elimination or organometallic intermediates.

A powerful strategy to facilitate nucleophilic substitution on vinylic carbons is the conversion of the vinyl iodide into a vinyl iodonium (B1229267) salt. researchgate.net These hypervalent iodine compounds feature a phenyliodonium (B1259483) group, [Ar–I⁺]–, attached to the vinylic carbon, which transforms the iodo-substituent into a "hyperleaving group". researchgate.net This greatly enhances the electrophilicity of the α-carbon.

The reaction proceeds via an addition-elimination or ligand coupling mechanism. researchgate.netrsc.org Nucleophiles can readily attack the vinylic carbon, leading to the reductive elimination of the iodoarene (e.g., iodobenzene) and formation of the substituted alkene. nih.gov This method allows for the synthesis of a wide variety of functionalized alkenes under mild conditions. researchgate.net The high reactivity of vinyl iodonium salts stems from the facile cleavage of the weak carbon-iodine(III) bond. umn.edu

| Feature | Description | Reference |

| Intermediate | Vinyl(aryl)iodonium salt, e.g., [R-CH=C(R')-I⁺-Ar]X⁻ | umn.edu |

| Activation | The [–I⁺–Ar] group is a highly effective leaving group. | researchgate.net |

| Mechanism | Can proceed via addition-elimination or ligand coupling. | researchgate.netrsc.org |

| Products | Functionalized alkenes (vinyl ethers, vinyl sulfides, etc.). | researchgate.net |

| Conditions | Typically mild, avoiding the harsh conditions of other methods. | researchgate.net |

Hydrometalation-Iodination Mechanismswikipedia.org

One of the most common and stereocontrolled methods for synthesizing vinylic iodides is the hydrometalation of a terminal alkyne, followed by quenching with an iodine source (iodinolysis). wikipedia.org The choice of metal in the hydrometalation step is critical for determining the regioselectivity (α- vs. β-iodide) and stereoselectivity (E- vs. Z-isomer) of the final product. wikipedia.orgwikiwand.com

Hydrostannation involves the addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across a triple bond. When catalyzed by palladium complexes, the reaction with terminal alkynes is highly regio- and stereoselective, typically yielding the (E)-β-vinylstannane. wikiwand.comresearchgate.net The mechanism is believed to involve the oxidative addition of the tin hydride to the palladium(0) catalyst, followed by syn-insertion of the alkyne into the Pd-H bond. Subsequent reductive elimination releases the vinylstannane and regenerates the catalyst.

The resulting vinylstannane can then be converted to the corresponding vinyl iodide with retention of configuration upon treatment with iodine (I₂). acs.org This two-step, one-pot procedure is tolerant of many functional groups. researchgate.net

| Catalyst System Example | Substrate | Selectivity | Reference |

| Pd(PPh₃)₄ / Bu₃SnH | Terminal Alkyne | High (E)-stereoselectivity | researchgate.net |

| Pd₂(dba)₃ / P(c-Hex)₃ | Terminal Alkyne | 92-95% Regioselectivity for β-isomer | researchgate.net |

While many hydrometalation methods favor the formation of (E)-vinyl iodides, hydroindation offers a route to the (Z)-isomers. wikipedia.org The use of an indium reagent, such as that generated from InCl₃ and a reducing agent, promotes the anti-addition of H-In across the alkyne. wikiwand.com The Oshima group proposed that this transformation proceeds via a radical mechanism. wikipedia.org In this pathway, a radical addition of an indium hydride species to the alkyne occurs in a trans fashion, leading to a (Z)-vinylindium intermediate. This intermediate does not readily isomerize to the more stable E-geometry, and subsequent iodinolysis yields the (Z)-vinyl iodide. wikipedia.org

An alternative to alkyne hydrometalation is the synthesis of vinyl iodides from vinyl ethers, a method investigated by the Marek group. wikipedia.orgwikiwand.com This reaction utilizes a zirconium catalyst, which leverages the oxophilicity (affinity for oxygen) of zirconium. wikipedia.org When an E- or Z-vinyl ether is treated with the zirconium catalyst, the oxophilic metal center facilitates the elimination of the β-alkoxy group, forming a vinyl zirconium intermediate. wikipedia.orgwikiwand.com Mechanistic studies have shown that this process is not concerted and involves isomerization, leading selectively to the thermodynamically favored (E)-vinyl zirconium complex. wikipedia.org Subsequent quenching of this intermediate with iodine provides the (E)-vinyl iodide. The key to the observed isomerization and high E-selectivity is the presence of an oxonium intermediate during the elimination step. wikipedia.org This contrasts with other zirconium-mediated halogen exchanges that proceed with retention of geometry. wikipedia.org

Stereoelectronic Effects on Carbon-Iodine Bond Reactivity in this compound

The reactivity of the carbon-iodine (C-I) bond in this compound is profoundly influenced by a combination of stereochemical and electronic factors, collectively known as stereoelectronic effects. These effects dictate the spatial arrangement of orbitals and electron density, thereby governing the bond's stability and its susceptibility to cleavage and transformation in chemical reactions.

At the core of the stereoelectronic profile of a vinyl iodide is the interaction between the lone pair electrons of the iodine atom and the π-system of the carbon-carbon double bond. Specifically, a lone pair orbital (n) on the iodine can overlap with the antibonding π* orbital of the C=C bond (n → π* interaction). This donation of electron density has several significant consequences for the C-I bond's character and reactivity. wikipedia.org This interaction imparts a degree of partial double bond character to the C-I bond, effectively strengthening it compared to a simple alkyl-iodine bond. wikipedia.org This increased bond strength can render the molecule more stable under certain nucleophilic conditions, as direct back-side attack (SN2) is sterically hindered and the formation of a vinylic carbocation (SN1) is energetically unfavorable. wikipedia.org

The presence of the 2-methyl group and the long dodecyl chain in this compound introduces additional steric and electronic modulations. The methyl group, being electron-donating via induction and hyperconjugation, can further influence the electron density of the π-system. This can subtly alter the energy levels of the π and π* orbitals, thereby modulating the efficiency of the n → π* overlap with the iodine lone pairs. Sterically, the methyl group adjacent to the iodine atom can create steric hindrance, which may influence the approach of reagents in transition states, particularly in reactions involving metal catalysts.

Despite the stabilizing n → π* interaction, the C(sp²)–I bond in vinyl iodides is the weakest among the vinyl halides, a critical factor in its synthetic utility, especially in cross-coupling reactions. wikipedia.org This is a consequence of the large size of the iodine atom and the relatively poor overlap of its 5p orbital with the carbon sp² hybrid orbital, leading to a long and polarizable bond. The inherent weakness of the C-I bond facilitates its oxidative addition to transition metal catalysts, such as palladium or gold, which is often the rate-determining step in many cross-coupling cycles. nih.gov Research on various vinyl iodides has shown that these oxidative addition reactions typically proceed with complete retention of the double bond's stereochemistry, a crucial feature for stereoselective synthesis. nih.gov

The table below compares the bond dissociation energies of various carbon-halogen bonds in vinyl systems, illustrating the relative weakness of the C-I bond.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |

| Vinyl-F | ~481 | wikipedia.org |

| Vinyl-Cl | ~350 | wikipedia.org |

| Vinyl-Br | ~293 | wikipedia.org |

| Vinyl-I | ~241 | wikipedia.org |

This data represents generalized values for vinyl halides and serves to illustrate the trend.

The electronic nature of the substituents on the double bond can significantly affect the reactivity of the C-I bond. While the long alkyl chain (dodecyl) in this compound primarily exerts its influence through steric bulk rather than strong electronic effects, its conformation can impact the accessibility of the reactive site. In contrast, studies on other substituted vinyl iodides show that electron-withdrawing groups can enhance reactivity in certain contexts by making the vinylic carbon more electrophilic, whereas electron-donating groups can have the opposite effect, barring other reaction mechanisms like radical pathways. acs.org

Stereochemical Control and Analysis in Reactions Involving 1 Iodo 2 Methyldodec 1 Ene

Retention and Inversion of Configuration in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The stereochemical fate of the vinylic carbon bonded to iodine is a crucial aspect of reactions involving 1-Iodo-2-methyldodec-1-ene. Depending on the reaction mechanism, the original configuration of the double bond can either be retained or inverted.

In nucleophilic substitution reactions, the mechanism dictates the stereochemical outcome. A single-step Sₙ2 reaction, characterized by a backside attack of the nucleophile, typically results in an inversion of configuration at the chiral center. libretexts.orgvaia.com Conversely, a multi-step Sₙ1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, often leading to a mixture of retention and inversion products, potentially resulting in racemization. lumenlearning.comucla.edu While these rules are well-established for sp³ centers, reactions at sp² centers, such as in vinyl iodides, follow different pathways.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are common for vinyl iodides and generally proceed with retention of configuration . The mechanism involves an oxidative addition of the C-I bond to the Pd(0) catalyst, which occurs with retention of the double bond's geometry. Subsequent steps of transmetalation and reductive elimination also preserve this stereochemistry, leading to a product with the same E/Z configuration as the starting vinyl iodide.

The following table illustrates the expected stereochemical outcomes for common reactions involving a generic vinylic iodide like this compound.

| Reaction Type | Reagents/Catalyst | Typical Mechanism | Stereochemical Outcome |

| Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | Oxidative Addition/Reductive Elimination | Retention |

| Stille Coupling | R-Sn(Bu)₃, Pd(PPh₃)₄ | Oxidative Addition/Reductive Elimination | Retention |

| Heck Coupling | Alkene, Pd(OAc)₂, Base | Oxidative Addition/Syn-Carbopalladation | Retention (at C-I bond) |

| Iodination | I₂, Dienylindium Intermediate | Electrophilic Substitution | Retention nih.gov |

| Nucleophilic Substitution | Nu⁻ | SₙAr (Addition-Elimination) | Varies (often retention) |

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective reactions involve the creation of new stereocenters with a preference for one diastereomer or enantiomer. wikipedia.org When this compound participates in a reaction that forms a new chiral center, the existing geometry of the double bond and the methyl-substituted stereocenter can influence the stereochemical outcome at the newly formed center.

A diastereoselective reaction produces an unequal mixture of diastereomers. wikipedia.org For example, if this compound were to react with a chiral reagent or undergo an intramolecular cyclization, the transition states leading to different diastereomeric products would have different energies, resulting in one being favored. mdpi.com The synthesis of trisubstituted allenes from terminal alkynes and ketones, for instance, can result in a diastereomeric mixture if the substrates contain existing stereocenters. nih.gov

An enantioselective reaction forms one enantiomer in preference to the other, requiring a chiral influence, such as a chiral catalyst, reagent, or auxiliary. wikipedia.org While this compound itself is achiral (unless considering isotopic labeling), it can be a substrate in reactions that generate a chiral product. For example, an asymmetric hydroboration-oxidation of the double bond, using a chiral borane (B79455) reagent, could theoretically lead to an enantiomerically enriched alcohol product. The success of such a transformation would depend on the ability of the chiral reagent to effectively discriminate between the two prochiral faces of the double bond.

Strategies for Stereodivergent Synthesis Utilizing this compound

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product from a common starting material, simply by varying the catalysts or reaction conditions. iyte.edu.tr Utilizing this compound in such a strategy could provide access to different stereoisomeric products.

For example, consider a cross-coupling reaction that introduces a chiral group.

Route A (Retention): A standard palladium-catalyzed Suzuki coupling of (E)-1-Iodo-2-methyldodec-1-ene with a chiral organoboron reagent would be expected to proceed with retention of configuration, yielding the (E)-alkene product.

Route B (Inversion): Achieving the corresponding (Z)-alkene product would require a different strategy. This might involve a reaction sequence that inverts the stereochemistry. One hypothetical approach could be a stereospecific addition-elimination sequence under conditions known to favor inversion, or the use of specific nickel-based catalyst systems that have been shown in some contexts to promote isomerization or lead to different stereochemical outcomes compared to palladium.

Another strategy could involve an elimination reaction from a saturated precursor. The synthesis of either the (E) or (Z) isomer of this compound could be controlled by the choice of base and leaving group in an E2 elimination reaction of a suitable precursor, such as 1,2-diiodo-2-methyldodecane, where anti-periplanar and syn-periplanar eliminations lead to different geometric isomers.

Advanced Spectroscopic Techniques for Stereochemical Assignment

The unambiguous determination of the stereochemistry of this compound and its reaction products is paramount. This requires sophisticated analytical methods capable of differentiating between subtle geometric and spatial arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for distinguishing between E and Z geometric isomers of alkenes. The chemical shift (δ) of the vinylic proton and the adjacent allylic protons are highly sensitive to the stereochemistry of the double bond.

For this compound, the key diagnostic signal is the vinylic proton (=CHI).

In the (E)-isomer , the vinylic proton is cis to the bulky alkyl group.

In the (Z)-isomer , the vinylic proton is trans to the bulky alkyl group and cis to the methyl group.

This difference in the chemical environment leads to distinct chemical shifts. Often, steric compression (deshielding) causes the vinylic proton in the (E)-isomer to appear at a different chemical shift than in the (Z)-isomer. For the closely related analogue, (E)-1-Iodo-2-methyloct-1-ene, the vinylic proton signal appears at δ 5.88 ppm. uni-muenchen.de In another similar structure, (E)-4-(Iodomethylene)-2-methyldodec-1-ene, the corresponding vinylic proton is observed at δ 5.92 ppm. nih.gov The integration of these well-separated signals in an NMR spectrum allows for the precise determination of the E/Z ratio in a mixture. researchgate.net

The following table summarizes characteristic ¹H NMR data for analogues, which can be used to predict the spectral features of this compound isomers.

| Compound | Isomer | Vinylic Proton (CHI) Chemical Shift (δ, ppm) | Source |

| 1-Iodo-2-methyloct-1-ene | E | 5.88 | uni-muenchen.de |

| 4-(Iodomethylene)-2-methyldodec-1-ene | E | 5.92 | nih.gov |

When a reaction involving this compound produces a chiral product, it is often necessary to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP), is the standard technique for this analysis. gcms.czuma.es

The principle of chiral chromatography relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. chromatographyonline.com This causes the two enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks on the chromatogram.

The enantiomeric excess is calculated from the areas of the two peaks, typically corresponding to the R and S enantiomers: libretexts.org ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100

This method is highly accurate and is essential for evaluating the effectiveness of enantioselective reactions. nih.gov The choice of the specific chiral column and mobile phase is critical and must be optimized for the specific compound being analyzed. uma.es

Applications of 1 Iodo 2 Methyldodec 1 Ene As a Key Synthetic Intermediate

Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry, enabling the assembly of complex molecular architectures from simpler precursors. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering mild and selective methods for C-C bond formation. researchgate.net 1-Iodo-2-methyldodec-1-ene is an excellent substrate for these reactions, where the carbon-iodine bond is readily activated by a palladium catalyst to participate in coupling with a variety of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a class of chemical reactions that have revolutionized the synthesis of a wide range of organic compounds. nih.gov These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. lumenlearning.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Vinyl iodides, such as this compound, are particularly effective electrophilic partners in these reactions due to the high reactivity of the C-I bond. nih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of carbon-carbon bonds to create biaryl compounds, conjugated dienes, and styrenes. lumenlearning.comlibretexts.org The reaction proceeds under basic conditions and is known for its mild reaction conditions and tolerance of a wide variety of functional groups. libretexts.org

In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce various aryl or vinyl substituents at the C1 position. For instance, coupling with an arylboronic acid would yield a 1-aryl-2-methyldodec-1-ene derivative. The stereochemistry of the double bond in this compound is typically retained throughout the reaction. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Methyl-1-phenyldodec-1-ene |

| 2 | This compound | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Methyl-1,3-dodecadien-1-yl derivative |

This table presents hypothetical examples based on general knowledge of the Suzuki-Miyaura coupling reaction, as specific examples involving this compound were not found in the provided search results.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). nrochemistry.comwikipedia.org This reaction is valued for its ability to tolerate a wide range of functional groups and for the stability of the organostannane reagents. nrochemistry.comorganic-chemistry.org A significant drawback, however, is the toxicity of the tin compounds. organic-chemistry.org The reaction mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond. nrochemistry.com

For this compound, a Stille coupling could be used to introduce alkyl, alkenyl, aryl, or alkynyl groups. For example, reacting it with tributyl(vinyl)tin (B143874) would result in the formation of a conjugated diene.

Table 2: Representative Conditions for Stille Coupling

| Entry | Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Product |

| 1 | This compound | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | THF | 2-Methyl-1,3-dodecadiene |

| 2 | This compound | Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | DMF | 2-Methyl-1-phenyldodec-1-ene |

This table presents hypothetical examples based on general knowledge of the Stille coupling reaction, as specific examples involving this compound were not found in the provided search results. A key advantage of Stille coupling is its ability to proceed under neutral conditions, although additives like Cu(I) salts can sometimes accelerate the reaction. organic-chemistry.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org However, copper-free versions of the reaction have also been developed. nih.gov

The reaction of this compound with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions would yield a conjugated enyne system. This type of structure is a valuable building block in the synthesis of more complex molecules. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Electrophile | Nucleophile | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-Methyl-1-(phenylethynyl)dodec-1-ene |

| 2 | This compound | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 2-Methyloctadec-1-en-3-yne |

This table presents hypothetical examples based on general knowledge of the Sonogashira coupling reaction. The reaction is known for its mild conditions and good functional group tolerance. nih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov It is a versatile method for the synthesis of substituted alkenes. researchgate.net The reaction mechanism involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. lumenlearning.com

When this compound is subjected to Heck reaction conditions with an olefin like styrene, it can lead to the formation of a more complex, substituted olefin. The regioselectivity of the Heck reaction can sometimes be a challenge, particularly with electron-rich olefins. organic-chemistry.org

Table 4: Representative Conditions for Heck Reaction

| Entry | Electrophile | Olefin | Catalyst | Base | Solvent | Product |

| 1 | This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-Methyl-1-(2-phenylethenyl)dodec-1-ene |

| 2 | This compound | Ethyl acrylate (B77674) | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 3-(2-methyldodec-1-en-1-yl)acrylate |

This table presents hypothetical examples based on general knowledge of the Heck reaction. The choice of base and ligand can significantly influence the outcome and regioselectivity of the reaction. liverpool.ac.uk

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. researchgate.net Organozinc reagents are known for their high reactivity and functional group tolerance. sigmaaldrich.com The preparation of organozinc reagents can be achieved through the direct insertion of zinc metal into an organic halide or by transmetalation from other organometallic species. nih.gov

The coupling of this compound with an organozinc reagent, such as an alkylzinc or arylzinc halide, provides a direct route to form new carbon-carbon bonds. This reaction is particularly useful for creating sp²-sp³ and sp²-sp² linkages. For example, its reaction with an alkylzinc reagent would yield a substituted alkene with an extended carbon chain.

Table 5: Representative Conditions for Negishi Coupling

| Entry | Electrophile | Nucleophile | Catalyst | Solvent | Product |

| 1 | This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Methyl-1-phenyldodec-1-ene |

| 2 | This compound | Ethylzinc iodide | PdCl₂(dppf) | THF | 2-Methyltetradec-1-ene |

This table presents hypothetical examples based on general knowledge of the Negishi coupling reaction. The use of specific ligands can improve the efficiency and scope of the reaction, especially for challenging substrates. nih.gov

Palladium-Catalyzed Cross-Coupling with Diazoacetates

Palladium-catalyzed cross-coupling reactions represent a powerful tool for carbon-carbon bond formation. A notable application for vinyl iodides like this compound is the reaction with diazoacetates. This method provides a novel route to construct carbon-carbon bonds by utilizing diazo compounds as nucleophilic partners in cross-coupling, a departure from their more conventional reactivity. acs.orgorganic-chemistry.org